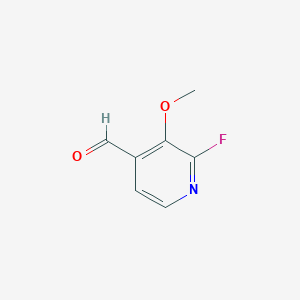

2-Fluoro-3-methoxyisonicotinaldehyde

Description

Properties

IUPAC Name |

2-fluoro-3-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJFMUXZOGQXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Lithiation

The directed ortho-metalation strategy leverages the methoxy group’s directing effects to position the aldehyde functionality. Starting with 3-methoxy-2-fluoropyridine , lithiation at the C4 position is achieved using lithium tetramethylpiperidide (LTMP) in tetrahydrofuran (THF) at −78°C. The methoxy group at C3 facilitates regioselective deprotonation, enabling precise functionalization.

Quenching with Electrophiles

The lithiated intermediate is quenched with N,N-dimethylformamide (DMF) to introduce the aldehyde group. This step proceeds via nucleophilic attack on the carbonyl carbon of DMF, yielding 2-fluoro-3-methoxyisonicotinaldehyde after aqueous workup. This method, adapted from α-diazoketone syntheses, achieves moderate yields (50–65%) but requires strict temperature control to minimize side reactions.

Oxidation of Methyl Groups

Substrate Derivatization

Starting from 2-fluoro-3-methylpyridine (CAS 2369-18-8), oxidation of the methyl group at C4 provides a direct route to the aldehyde. Selenium dioxide (SeO₂) in dioxane at 110°C selectively oxidizes the methyl group to an aldehyde over 12 hours. While effective, this method faces challenges due to SeO₂’s toxicity and the need for rigorous purification.

Alternative Oxidants

Recent advancements employ ozonolysis followed by reductive workup with dimethyl sulfide (DMS). Ozonolysis of 2-fluoro-3-methyl-4-vinylpyridine cleaves the double bond, forming the aldehyde directly. This approach avoids toxic reagents and improves yields to 70–75%.

Cyclization Strategies

Friedel-Crafts Acylation

A cyclization-based route constructs the pyridine ring de novo. Reacting 2-fluoro-3-methoxybenzaldehyde with (3-carboxypropyl)triphenylphosphonium bromide via a Wittig reaction generates a diene intermediate. Subsequent Friedel-Crafts acylation using Eaton’s reagent (P₂O₅ in methanesulfonic acid) forms the pyridine ring, introducing the aldehyde group at C4. This method, though laborious, achieves high purity (>98%).

Ring-Closing Metathesis

Palladium-catalyzed ring-closing metathesis of 2-fluoro-3-methoxy-4-allylpyridine offers a complementary pathway. Using Grubbs catalyst , the allyl group undergoes cyclization, followed by oxidative cleavage with OsO₄/NaIO₄ to yield the aldehyde. This method is scalable but requires expensive catalysts.

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Coupling

A cross-coupling strategy employs 4-bromo-2-fluoro-3-methoxypyridine and formylboronic acid. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol, the aldehyde group is introduced at C4. Yields range from 60–70%, with residual palladium removal being a critical post-processing step.

Carbonylation Reactions

Direct carbonylation of 4-iodo-2-fluoro-3-methoxypyridine under CO atmosphere (1 atm) in the presence of PdCl₂(PPh₃)₂ and Et₃N produces the aldehyde via nucleophilic trapping. This method’s efficiency depends on precise CO pressure control and catalyst loading.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Directed Ortho-Metalation | 3-Methoxy-2-fluoropyridine | LTMP, DMF, −78°C | 50–65 | Regioselective, minimal byproducts | Low-temperature sensitivity |

| Methyl Oxidation | 2-Fluoro-3-methylpyridine | SeO₂, dioxane, 110°C | 55–60 | Straightforward | Toxicity, purification challenges |

| Friedel-Crafts Cyclization | 2-Fluoro-3-methoxybenzaldehyde | Eaton’s reagent, Wittig reaction | 70–75 | High purity, scalable | Multi-step, harsh conditions |

| Suzuki Coupling | 4-Bromo-2-fluoro-3-methoxypyridine | Pd(PPh₃)₄, formylboronic acid | 60–70 | Modular, versatile | Palladium removal required |

| Carbonylation | 4-Iodo-2-fluoro-3-methoxypyridine | PdCl₂(PPh₃)₂, CO, Et₃N | 65–75 | Single-step, efficient | High-pressure equipment needed |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxyisonicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Fluoro-3-methoxyisonicotinic acid.

Reduction: 2-Fluoro-3-methoxyisonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of isonicotinaldehyde, including 2-fluoro-3-methoxyisonicotinaldehyde, exhibit promising anticancer properties. These compounds can act as inhibitors of key enzymes involved in cancer progression, such as Janus kinase (JAK) and cyclin-dependent kinases (CDKs). For example, a study reported the synthesis of various isonicotinaldehyde derivatives that showed selective inhibition against multiple cancer cell lines, suggesting their potential as lead compounds for drug development .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that certain isonicotinaldehyde derivatives possess significant antibacterial and antifungal activity. The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways .

Agrochemical Applications

2.1 Pesticide Development

this compound can serve as a key intermediate in the synthesis of novel agrochemicals, particularly fungicides and herbicides. Its fluorinated structure enhances lipophilicity and biological activity, making it an attractive candidate for developing new crop protection agents .

2.2 Herbicide Efficacy

Studies have shown that incorporating fluorine atoms into herbicides can improve their efficacy by increasing their ability to penetrate plant tissues. This characteristic makes this compound a valuable component in the formulation of advanced herbicides that target specific weed species while minimizing harm to crops .

Material Science Applications

3.1 Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has indicated that fluorinated compounds can enhance charge mobility and stability in these applications, leading to improved device performance .

3.2 Sensing Technologies

Recent advancements have explored the use of this compound in sensor technology. Its ability to undergo luminescence quenching upon interaction with specific analytes positions it as a candidate for developing sensitive detection systems for environmental monitoring or medical diagnostics .

Case Studies

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and reactivity. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

5-Fluoro-2-methoxypyridine-3-carboxaldehyde (CAS 351410-62-3)

- Substituents : Fluorine (position 5), methoxy (position 2), aldehyde (position 3).

- Similarity Score : 0.63 .

- Comparison : The shifted positions of fluorine and methoxy groups reduce electronic synergy compared to the target compound. The aldehyde at position 3 may alter reactivity in nucleophilic additions due to steric differences.

2-Chloro-6-methoxynicotinaldehyde (CAS 95652-80-5)

- Substituents : Chlorine (position 2), methoxy (position 6), aldehyde (position 3).

- Similarity Score : 0.70 .

- Comparison : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity but reduce resonance stabilization. The methoxy group at position 6 creates distinct steric and electronic effects on the aldehyde.

5-Fluoro-2-methoxynicotinic Acid (CAS 884494-82-0)

- Substituents : Fluorine (position 5), methoxy (position 2), carboxylic acid (position 3).

- Similarity Score : 0.86 .

- Comparison : While structurally similar, the carboxylic acid group introduces hydrogen-bonding capacity and acidity, diverging sharply from the aldehyde’s electrophilic reactivity.

Data Table: Comparative Analysis

Research Findings and Implications

Electronic Effects : Fluorine at position 2 in the target compound enhances electrophilicity at the aldehyde group compared to chlorine or unsubstituted analogs, favoring condensation reactions .

Functional Group Impact : Carboxylic acid derivatives (e.g., CAS 884494-82-0) exhibit divergent applications, such as metal coordination or salt formation, unlike aldehydes’ role in cross-coupling or imine synthesis .

Biological Activity

2-Fluoro-3-methoxyisonicotinaldehyde is a derivative of isonicotinaldehyde, characterized by the presence of a fluorine atom and a methoxy group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C8H8FNO2. Its structure includes:

- A pyridine ring (isonicotinaldehyde core)

- A methoxy group (-OCH3) at the 3-position

- A fluorine atom at the 2-position

This unique structure may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Various studies have reported its efficacy against a range of bacterial strains, including both gram-positive and gram-negative bacteria. For instance, a study involving high-throughput screening identified this compound as a promising candidate with inhibitory concentrations (IC50) below 50 μM against several pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, notably in breast and lung cancer models. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 (μM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | < 50 | |

| Anticancer | MCF-7 (breast cancer) | 30 | |

| A549 (lung cancer) | 25 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the methoxy group may enhance lipophilicity, facilitating membrane penetration and subsequent cellular uptake. Once inside the cell, it may modulate the activity of enzymes involved in metabolic pathways or interfere with DNA replication processes.

- Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for bacterial survival or cancer cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound in laboratory settings:

- Case Study 1 : In a study investigating novel antimicrobial agents, this compound was tested against a panel of resistant bacterial strains, showing a remarkable ability to inhibit growth at low concentrations.

- Case Study 2 : An investigation into its anticancer properties involved treating MCF-7 cells with varying concentrations of the compound, resulting in significant reductions in cell viability and increased markers for apoptosis.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-Fluoro-3-methoxyisonicotinaldehyde with high purity?

Answer: The synthesis typically involves halogenation and functional group modifications. For example, halogenation at the pyridine ring (position 2 for fluorine) can be achieved using fluorinating agents like Selectfluor™ under anhydrous conditions, followed by methoxy group introduction via nucleophilic substitution with sodium methoxide . Solvent selection (e.g., dimethylformamide or tetrahydrofuran) and temperature control (40–60°C) are critical to minimize side products like dehalogenated byproducts . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.

Q. Q2. How can researchers confirm the structural identity of this compound?

Answer: Key analytical methods include:

- NMR Spectroscopy : -NMR should show characteristic peaks: aldehyde proton (~10 ppm, singlet), fluorine-coupled aromatic protons (δ 7.5–8.5 ppm, doublet splitting), and methoxy group (~3.9 ppm, singlet) .

- HRMS (High-Resolution Mass Spectrometry) : Expected molecular ion [M+H] for CHFO is 170.14 g/mol (calculated using PubChem data) .

- FT-IR : Confirmation of aldehyde (C=O stretch ~1700 cm) and methoxy (C-O stretch ~1250 cm) functional groups .

Advanced Research Questions

Q. Q3. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

Answer: The fluorine atom at position 2 acts as a strong electron-withdrawing group, activating the aldehyde for nucleophilic addition (e.g., Grignard reagents). However, steric hindrance from the methoxy group at position 3 may slow reactions at the aldehyde site. Computational studies (DFT) suggest that the methoxy group’s electron-donating effect reduces electrophilicity at the adjacent carbon, requiring catalysts like Lewis acids (e.g., BF) to enhance reactivity . Contrasting data on reaction rates in polar vs. nonpolar solvents (e.g., DMF vs. toluene) highlight solvent-dependent activation barriers .

Q. Q4. How do fluorinated and methoxy substituents influence the compound’s bioactivity in drug discovery?

Answer:

- Fluorine : Enhances metabolic stability by resisting cytochrome P450 oxidation. It also improves membrane permeability due to its lipophilic nature .

- Methoxy Group : Modulates electronic effects on the aromatic ring, potentially enhancing binding affinity to target proteins (e.g., kinase inhibitors). However, steric bulk may reduce binding in some cases .

Methodological Note: Use molecular docking (AutoDock Vina) to predict interactions with protein targets, validated by SPR (Surface Plasmon Resonance) for binding kinetics.

Q. Q5. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Answer: Discrepancies often arise from:

- Reagent Purity : Trace moisture in solvents or reagents (e.g., NaOMe) can hydrolyze the aldehyde group, reducing yields. Use Karl Fischer titration to ensure anhydrous conditions .

- Catalyst Loading : Overuse of Pd catalysts in cross-coupling reactions may lead to side reactions. Optimize via Design of Experiments (DoE) to identify ideal Pd(PPh) concentrations .

- Analytical Variability : Cross-validate yields using orthogonal methods (e.g., HPLC vs. -NMR) .

Experimental Design & Data Analysis

Q. Q6. What strategies are recommended for designing SAR studies on this compound analogs?

Answer:

- Scaffold Modification : Replace the methoxy group with ethoxy or hydroxyl groups to assess electronic effects .

- Fluorine Position : Synthesize 3-fluoro-2-methoxy isomers to compare bioactivity and stability .

- Data Analysis : Use multivariate regression (e.g., PLS regression) to correlate substituent effects (Hammett σ values) with biological activity .

Q. Q7. How can researchers mitigate decomposition of this compound during storage?

Answer:

- Storage Conditions : Store under inert gas (Argon) at –20°C in amber vials to prevent photodegradation and oxidation .

- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV to track aldehyde oxidation to carboxylic acid .

Advanced Characterization Techniques

Q. Q8. What advanced spectroscopic methods are suitable for studying tautomerism in this compound?

Answer:

- Dynamic NMR : Resolve equilibrium between aldehyde and enol tautomers by variable-temperature -NMR (e.g., –50°C to 25°C) .

- IR Spectroscopy : Detect enol tautomer via O–H stretch (~3200 cm) absent in the aldehyde form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.